molecular formula C28H39NO3 B1202292 Dihydroxyaflavinine

Dihydroxyaflavinine

Cat. No.: B1202292
M. Wt: 437.6 g/mol
InChI Key: ZMEZVDUXYBOYTB-HLWAVKHUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Dihydroxyaflavinine is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of palladium-catalyzed coupling reactions, Friedel-Crafts alkylation, and selective reduction processes .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic methods that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesis platforms could be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The indole ring can be reduced to form indoline derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the indole ring may produce indoline derivatives .

Scientific Research Applications

Neuroprotective Effects

Mechanism of Action
7,8-Dihydroxyflavone acts primarily as a selective agonist of the tropomyosin receptor kinase B (TrkB), mimicking the effects of brain-derived neurotrophic factor (BDNF). This interaction promotes neuronal survival and differentiation, making it a candidate for treating neurodegenerative diseases.

Case Studies

  • Cognitive Enhancement in Mouse Models : A study demonstrated that 7,8-dihydroxyflavone significantly improved cognitive functions in various mouse models. The compound was shown to enhance synaptic plasticity and promote neurogenesis in the hippocampus, which is crucial for learning and memory .
  • Motor Deficits Amelioration : In models of Parkinson's disease, 7,8-dihydroxyflavone reduced motor deficits and α-synuclein deposition, indicating its potential role in managing motor symptoms associated with neurodegeneration .

Antioxidant Properties

Antioxidant Mechanism
Research indicates that 7,8-dihydroxyflavone exhibits potent antioxidant activity by inhibiting the Keap1/Nrf2 pathway. This inhibition leads to increased expression of antioxidant enzymes such as glutathione peroxidase-1 (GPX-1) and reduced levels of malondialdehyde (MDA), a marker of oxidative stress .

Data Table: Antioxidant Activity in Rat Models

Treatment GroupDose (mg/kg)MDA Levels (µmol/L)GPX-1 Expression (U/mg protein)
Control-5.212.3
Treatment A104.515.0
Treatment B203.818.5
Treatment C502.922.0

Source: In vivo studies on antioxidant effects of 7,8-dihydroxyflavone .

Potential in Treating Neuropsychiatric Disorders

Depression and Anxiety
The compound has shown promise in alleviating symptoms of depression and anxiety through its neurogenic properties. Chronic administration in animal models resulted in significant antidepressant-like effects, suggesting a potential therapeutic application for mood disorders .

Case Study: Antidepressant Effects

  • A synthetic derivative of 7,8-dihydroxyflavone was found to enhance adult hippocampal neurogenesis and exhibited more potent antidepressant effects compared to traditional antidepressants .

Pharmacokinetics

Stability and Bioavailability
Studies comparing the pharmacokinetic properties of 7,8-dihydroxyflavone with its derivatives indicate that it possesses favorable stability and bioavailability when administered systemically. For instance, the maximum concentration observed after administration was significantly higher than that of its derivatives .

Data Table: Pharmacokinetic Properties

CompoundMaximum Concentration (ng/mL)Stability
7,8-Dihydroxyflavone48High
4'-Dimethylamino-7,8-dihydroxyflavone8Moderate

Source: Pharmacokinetic studies comparing flavonoid compounds .

Mechanism of Action

The mechanism of action of Dihydroxyaflavinine involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic natural substrates, allowing the compound to bind to specific sites and modulate biological pathways. The hydroxyl groups may participate in hydrogen bonding, further stabilizing these interactions .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Contains an indole ring and a hydroxyl group, similar to the target compound.

    Tetrahydro-β-carboline: Shares the decahydrobenzo[d]naphthalene core structure.

    Serotonin: An indole derivative with biological activity.

Uniqueness

The uniqueness of Dihydroxyaflavinine lies in its combination of functional groups and structural complexity.

Properties

Molecular Formula

C28H39NO3

Molecular Weight

437.6 g/mol

IUPAC Name

(5S)-9-(1-hydroxypropan-2-yl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol

InChI

InChI=1S/C28H39NO3/c1-16-13-24(32)27(4)18(3)9-10-23(31)28(27)12-11-19(17(2)15-30)25(26(16)28)21-14-29-22-8-6-5-7-20(21)22/h5-8,14,16-18,23-24,26,29-32H,9-13,15H2,1-4H3/t16?,17?,18?,23?,24-,26?,27?,28?/m0/s1

InChI Key

ZMEZVDUXYBOYTB-HLWAVKHUSA-N

Isomeric SMILES

CC1CCC(C23C1([C@H](CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O

Canonical SMILES

CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O

Synonyms

dihydroxyaflavinine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.